

Synthesis of Novel Triazoles from (2S)-2-Azidooctane: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Octane, 2-azido-, (2S)-	
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Abstract

This document provides detailed application notes and protocols for the synthesis of novel chiral 1,2,3-triazoles derived from (2S)-2-azidooctane. The core of this synthetic approach is the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." These protocols are designed to be a valuable resource for researchers in medicinal chemistry and drug discovery, offering a straightforward path to a diverse library of chiral triazole compounds. The resulting molecules, incorporating a stereocenter and a stable triazole linkage, are of significant interest as potential therapeutic agents, particularly in the field of oncology.

Introduction

The 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, capacity for hydrogen bonding, and ability to act as a rigid linker between pharmacophoric groups.[1][2] The introduction of chirality into triazole-containing molecules can lead to enhanced enantioselective bioactivity, making them attractive candidates for targeted therapies.[3] This document outlines the synthesis of novel chiral triazoles starting from the readily accessible chiral azide, (2S)-2-azidooctane.

The key transformation is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which facilitates the regioselective formation of 1,4-disubstituted 1,2,3-triazoles from azides and



terminal alkynes.[4][5] This reaction is characterized by its high yields, mild reaction conditions, and broad functional group tolerance.[6]

Synthesis of (2S)-2-Azidooctane

The chiral starting material, (2S)-2-azidooctane, can be efficiently synthesized from the commercially available (R)-2-octanol via a two-step sequence involving mesylation followed by nucleophilic substitution with sodium azide. This procedure proceeds with a clean inversion of stereochemistry at the chiral center.

Experimental Protocol: Synthesis of (2S)-2-Azidooctane

Materials:

- (R)-2-octanol
- Methanesulfonyl chloride (MsCl)
- Triethylamine (TEA) or Pyridine
- Dichloromethane (DCM), anhydrous
- Sodium azide (NaN₃)
- Dimethylformamide (DMF), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for chromatography

Procedure:

Step 1: Mesylation of (R)-2-octanol



- To a solution of (R)-2-octanol (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).
- Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.
- Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude (R)-octan-2-yl methanesulfonate.
 This intermediate is often used in the next step without further purification.

Step 2: Azide Substitution

- Dissolve the crude (R)-octan-2-yl methanesulfonate in anhydrous DMF.
- Add sodium azide (3.0 eq) to the solution.
- Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
- After completion, cool the reaction to room temperature and pour it into water.
- Extract the aqueous mixture with diethyl ether or ethyl acetate.
- Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure (2S)-2-azidooctane.

Expected Yield: 75-85% over two steps.

Characterization of (2S)-2-Azidooctane:



- ¹H NMR (CDCl₃, 400 MHz): δ 3.55-3.45 (m, 1H), 1.65-1.50 (m, 2H), 1.40-1.20 (m, 8H), 1.18 (d, J = 6.8 Hz, 3H), 0.88 (t, J = 6.8 Hz, 3H).
- 13 C NMR (CDCl₃, 100 MHz): δ 58.5, 36.5, 31.8, 29.0, 25.5, 22.6, 21.0, 14.1.
- IR (neat): $\tilde{v} = 2100 \text{ cm}^{-1}$ (N₃ stretch).

Synthesis of Novel 1,4-Disubstituted 1,2,3-Triazoles

The synthesized (2S)-2-azidooctane can be reacted with a variety of terminal alkynes using the CuAAC reaction to generate a library of novel chiral 1,4-disubstituted 1,2,3-triazoles.

Experimental Protocol: General Procedure for CuAAC Reaction

Materials:

- (2S)-2-azidooctane
- Terminal alkyne (e.g., phenylacetylene, propargyl alcohol, 1-hexyne)
- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
- Sodium ascorbate
- tert-Butanol/Water (1:1) or other suitable solvent systems (e.g., THF/H₂O, DMF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate or Dichloromethane for extraction
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:



- In a reaction vial, dissolve (2S)-2-azidooctane (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water.
- In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
- In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
- To the stirred solution of the azide and alkyne, add the sodium ascorbate solution followed by the copper(II) sulfate solution.
- Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
- Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
- Wash the combined organic layers with saturated aqueous NH₄Cl solution, followed by brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford the desired 1,4disubstituted 1,2,3-triazole.

Data Presentation: Representative Synthesized Triazoles

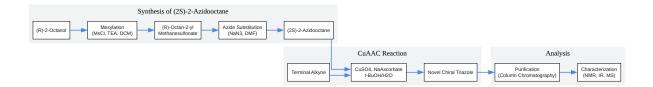


Entry	Alkyne Partner	Product	Yield (%)	¹ H NMR (CDCl₃) δ (ppm) of Triazole Proton
1	Phenylacetylene	1-((S)-octan-2- yl)-4-phenyl-1H- 1,2,3-triazole	92	7.85 (s, 1H)
2	Propargyl alcohol	(1-((S)-octan-2- yl)-1H-1,2,3- triazol-4- yl)methanol	88	7.60 (s, 1H)
3	1-Hexyne	4-butyl-1-((S)- octan-2-yl)-1H- 1,2,3-triazole	95	7.35 (s, 1H)
4	Ethynyltrimethyls ilane	1-((S)-octan-2- yl)-4- (trimethylsilyl)-1H -1,2,3-triazole	90	7.55 (s, 1H)

Note: Yields are based on reported values for similar reactions and may vary depending on the specific alkyne and reaction conditions.

Mandatory Visualizations Experimental Workflow





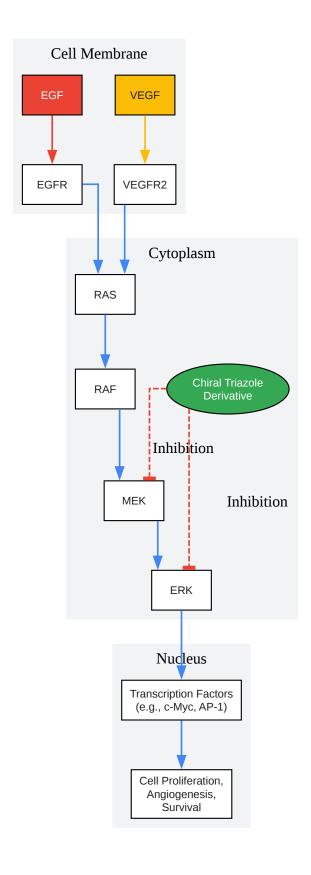
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Caption: Workflow for the synthesis of novel triazoles.

Signaling Pathway: Inhibition of Cancer Cell Proliferation

Many triazole derivatives have been investigated as potential anticancer agents, with some demonstrating inhibitory effects on key signaling pathways that drive tumor growth and proliferation, such as the EGFR and VEGFR pathways which often converge on the MAPK/ERK cascade.[7][8]





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Caption: Inhibition of the MAPK/ERK signaling pathway.



Conclusion

The protocols detailed in this document provide a robust and versatile platform for the synthesis of a wide array of novel chiral 1,2,3-triazoles from (2S)-2-azidooctane. The simplicity and efficiency of the CuAAC reaction, coupled with the potential for diverse substitution on the alkyne partner, make this an attractive strategy for generating libraries of compounds for high-throughput screening in drug discovery programs. The resulting chiral triazoles are promising candidates for further investigation as modulators of key biological pathways implicated in diseases such as cancer.

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